molecular formula C8H8FNO3 B6316811 2-(4-Fluoro-3-nitrophenyl)ethanol CAS No. 439110-13-1

2-(4-Fluoro-3-nitrophenyl)ethanol

Cat. No.: B6316811
CAS No.: 439110-13-1
M. Wt: 185.15 g/mol
InChI Key: MSAVICSPFQKRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-3-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, with an ethanol group at the para position relative to the fluoro group

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

A related compound, “2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide”, has been shown to have antibacterial activity againstKlebsiella pneumoniae

Mode of Action

The related compound “2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide” is suggested to act on penicillin-binding protein, promoting cell lysis . This could potentially be a similar mode of action for “2-(4-Fluoro-3-nitrophenyl)ethanol”, but more research is needed to confirm this.

Pharmacokinetics

The related compound “2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide” showed an excellent pharmacokinetic profile, indicating good parameters for oral use . This might suggest similar properties for “this compound”, but more research is needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-nitrophenyl)ethanol typically involves the nitration of 4-fluorophenylethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the meta position relative to the fluoro group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-nitrophenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluoro-3-nitrophenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-3-nitrophenyl)ethanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-fluoro-3-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAVICSPFQKRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.